molecular formula C13H11ClN4O B1417345 6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1096925-96-0

6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1417345
M. Wt: 274.7 g/mol
InChI Key: PCTDFQCJUHZHNV-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound. It has a molecular weight of 274.71 g/mol . It has been studied for several years due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine consists of a triazolo[4,3-b]pyridazine core with a 2-ethoxyphenyl group at the 3-position and a chlorine atom at the 6-position .

Scientific Research Applications

Synthesis and Characterization

  • 6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine derivatives have been synthesized and characterized, showing potential biological properties. These derivatives have been studied for their crystal structure, using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Density Functional Theory (DFT) calculations have provided insights into their quantum chemical parameters, such as energy levels and molecular interactions (Sallam et al., 2021).

Biological Properties

  • Pyridazine derivatives, including the 6-chloro-3-(2-ethoxyphenyl) variant, have been recognized for significant pharmaceutical importance. Their structure and intermolecular interactions have been examined through various computational and experimental methods, contributing to the understanding of their biological activities (Sallam et al., 2021).

Antihypertensive Activity

  • Some derivatives have been evaluated for antihypertensive activity. They have been synthesized and tested for their effectiveness in lowering blood pressure, contributing valuable insights into potential treatments for hypertension (Parravicini et al., 1979).

Antiviral Activity

  • Certain triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus, indicating their potential use in antiviral therapies (Shamroukh & Ali, 2008).

Antidiabetic Potential

  • Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic drugs. They have been tested for their ability to inhibit Dipeptidyl peptidase-4, a key target in diabetes treatment (Bindu et al., 2019).

Agrochemical Uses

  • In agriculture, pyridazine derivatives, including 6-chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, have been used as molluscicides, insecticides, herbicides, and plant growth regulators. Their structural elucidation and docking studies against fungi pathogens like Fusarium oxysporum have been explored (Sallam et al., 2022).

properties

IUPAC Name

6-chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-2-19-10-6-4-3-5-9(10)13-16-15-12-8-7-11(14)17-18(12)13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTDFQCJUHZHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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